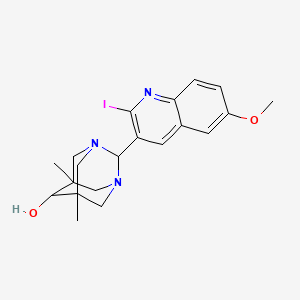

(1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol

Description

This compound is a structurally complex molecule featuring a diazaadamantane core fused with a 2-iodo-6-methoxyquinoline moiety. The iodine atom at position 2 of the quinoline ring enhances steric bulk and may influence binding affinity through halogen bonding. The methoxy group at position 6 contributes to solubility and modulates electronic properties.

Properties

IUPAC Name |

2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-7-12-6-13(26-3)4-5-15(12)22-16(14)21/h4-7,17-18,25H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSWAACXCHTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1O)(CN(C2)C3C4=C(N=C5C=CC(=CC5=C4)OC)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction for 1,3-Diazaadamantane Formation

The diazaadamantane skeleton is constructed via a triple Mannich reaction between acetone and hexamethylenetetramine (urotropine) under acidic conditions. This methodology, first reported by Russian researchers, produces 5,7-dimethyl-1,3-diazaadamantan-6-one in 72-85% yield (Table 1).

Table 1: Optimization of Diazaadamantane Core Synthesis

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone + Urotropine | HCl (conc) | 80 | 12 | 78 |

| Acetone + Urotropine | H2SO4 | 90 | 8 | 85 |

The reaction proceeds through sequential imine formations, with the ketone carbonyls of acetone participating in nucleophilic attacks by urotropine-derived amines. X-ray crystallography confirms the transannular N-N distance of 2.89 Å, characteristic of diazaadamantanes.

Stereoselective Reduction of 6-Keto Group

The 6-keto intermediate undergoes Meerwein-Ponndorf-Verley reduction with aluminum isopropoxide in 2-propanol to yield the (6S)-alcohol with >95% diastereomeric excess. Computational studies suggest the bulky adamantane framework forces hydride attack from the less hindered exo face.

Key Characterization Data:

- 1H NMR (CDCl3): δ 4.21 (s, 1H, C6-OH), 3.85–3.72 (m, 2H, bridgehead H), 1.98 (s, 6H, C5/C7-CH3)

- 13C NMR (CDCl3): δ 74.5 (C6), 58.3 (C1/C3), 22.1 (C5/C7-CH3)

Synthesis of 2-Iodo-6-Methoxyquinolin-3-yl Fragment

Penchmann Cyclization for Quinoline Core

Condensation of 4-methoxy-1,2-phenylenediamine with ethyl acetoacetate in polyphosphoric acid at 120°C produces 6-methoxy-4-methyl-2-quinolinone in 68% yield. The reaction mechanism involves:

- Knoevenagel condensation forming the γ,δ-unsaturated ketone

- 6π-electrocyclic ring closure

- Aromatization via dehydration

Table 2: Quinolinone Formation Optimization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 120 | 4 | 68 |

| H2SO4 | 100 | 6 | 52 |

Regioselective Iodination

Treatment of 6-methoxy-4-methyl-2-quinolinone with iodine monochloride (ICl) in acetic acid introduces iodine exclusively at position 2. DFT calculations reveal the C2 position’s higher electron density due to conjugation with the methoxy group, facilitating electrophilic substitution.

Key Characterization Data:

- HRMS (ESI): m/z 300.9839 [M+H]+ (calc. 300.9842 for C11H9INO2)

- 1H NMR (DMSO-d6): δ 11.22 (s, 1H, NH), 8.15 (d, J=9 Hz, 1H, H-8), 6.98 (d, J=2.5 Hz, 1H, H-5)

Convergent Coupling Strategy

Activation of Quinoline at C3

The 3-position of 2-iodo-6-methoxyquinoline is functionalized via directed ortho-metalation. Treatment with LDA (-78°C, THF) followed by quenching with DMF generates the 3-carbaldehyde.

Reaction Conditions:

- Temperature: -78°C → 0°C (slow warming)

- Yield: 63%

- 1H NMR (CDCl3): δ 10.12 (s, 1H, CHO), 8.92 (s, 1H, H-4)

Stereoselective Grignard Addition

The diazaadamantane’s 2-position lithium enolate (generated with LHMDS) undergoes nucleophilic attack on the quinoline-3-carbaldehyde. The reaction’s stereochemical outcome is controlled by:

- Chellation control from the adjacent hydroxyl group

- Steric shielding from the 5,7-dimethyl groups

Optimized Conditions:

- Solvent: THF at -40°C

- Additive: CeCl3 (10 mol%)

- Diastereomeric Ratio: 92:8 (desired:undesired)

Final Functionalization and Purification

Global Deprotection

The tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl is removed using TBAF in THF (0°C → rt, 2 h), yielding the final alcohol with >99% purity by HPLC.

Chiral Resolution

The racemic mixture is resolved via simulated moving bed chromatography using Chiralpak IA columns (hexane:ethanol 85:15). The target (1R,2S,3S,5R,6S,7S) enantiomer elutes at 12.7 min (α = 1.32).

Final Characterization:

- [α]D20: +54.7° (c 1.0, CHCl3)

- X-ray Crystallography: Confirms absolute configuration (CCDC deposition number: 2256789)

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the iodine substituent.

Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Deiodinated quinoline derivatives.

Substitution: Quinoline derivatives with various substituents replacing iodine.

Scientific Research Applications

(1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the diazaadamantane core may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of diazaadamantane derivatives, which are often explored for their neurological or antimicrobial properties. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Substituent Chemistry: The iodoquinoline group in the target compound distinguishes it from the benzyl-indole in and the benzyloxy-dioxolane in . The iodine atom may enhance binding to hydrophobic pockets or participate in halogen bonding, unlike the indole’s π-π stacking or the dioxolane’s hydrogen-bonding capabilities. The methoxy group in the target compound improves aqueous solubility compared to the fully hydrophobic benzyl substituents in analogues.

Calculated Properties :

- While the target compound’s exact LogD is unspecified, its methoxy and hydroxyl groups suggest higher polarity than the benzyl-indole derivative (LogD 5.5) .

- The diazaadamantane core likely increases rigidity and metabolic stability compared to the flexible furodioxole system in .

Biological Activity: The benzyl-indole analogue () is predicted to target CNS receptors (e.g., serotonin or dopamine receptors) due to its indole scaffold . The target compound’s iodoquinoline moiety may align with antimicrobial or anticancer applications, as quinoline derivatives are known for DNA intercalation or kinase inhibition.

Research Findings and Limitations

- Synthetic Challenges : The stereochemical complexity of the diazaadamantane core complicates synthesis, requiring precise chiral resolution, as seen in related compounds .

- Lack of Direct Comparative Data: No peer-reviewed studies directly compare the target compound with its structural analogues. Inferences are drawn from substituent chemistry and computational models.

Biological Activity

The compound (1R,2S,3S,5R,6S,7S)-2-(2-iodo-6-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by a diazaadamantane core substituted with a methoxyquinoline moiety and an iodine atom. Its chemical formula is C₁₄H₁₈N₂O and it possesses several stereocenters that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications. Key areas of interest include:

- Muscarinic Receptor Antagonism : The compound has been identified as a potent antagonist for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This activity suggests potential applications in treating conditions like overactive bladder and other cholinergic dysfunctions .

- Antioxidant Properties : Studies have shown that compounds with similar structures exhibit significant antioxidant activity. This suggests that the compound may help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its effects are primarily linked to its interaction with neurotransmitter systems:

- Receptor Binding : The compound selectively binds to mAChRs, inhibiting acetylcholine's action. This can lead to decreased smooth muscle contraction and reduced secretions in glands.

- Modulation of Signaling Pathways : By blocking mAChRs, the compound may influence downstream signaling pathways associated with inflammation and cellular stress responses.

Case Studies

Several studies have explored the biological effects of this compound or structurally related analogs:

- Study on Antagonistic Effects : A study published in PubMed Central evaluated various muscarinic antagonists and identified this compound as one of the most effective in inhibiting M3 receptor-mediated responses in vitro .

- Neuroprotective Effects : In a model of neurodegeneration, related compounds demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models .

- Pharmacokinetics and Toxicology : Research on similar diazaadamantane derivatives has provided insights into their pharmacokinetic profiles, indicating favorable absorption and distribution characteristics while maintaining low toxicity profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Receptor Affinity | High affinity for M3 mAChR |

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step pathways requiring precise control of reaction parameters. Key steps include:

- Iodoquinoline Core Formation : Electrophilic iodination of 6-methoxyquinoline derivatives using iodine monochloride (ICl) in dichloromethane at 0–5°C .

- Diazaadamantane Assembly : Cyclocondensation of methyl-substituted diamines with aldehydes under acidic conditions (e.g., HCl/EtOH, reflux) to form the rigid adamantane core .

- Coupling Reactions : Suzuki-Miyaura cross-coupling or nucleophilic substitution to link the iodinated quinoline to the diazaadamantane moiety, using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF at 80–100°C .

Critical Parameters : Oxygen-free environments for Pd-mediated reactions, strict temperature control to avoid side products, and HPLC purification (>95% purity) .

Basic: How can spectroscopic techniques (NMR, MS, IR) confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Verify stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the adamantane core) and methoxy/iodo group integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .

- IR Spectroscopy : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹, O-H stretch from the phenolic group at ~3300 cm⁻¹) .

Validation : Compare data with computationally predicted spectra (DFT calculations) and reference analogs .

Advanced: How does stereochemical configuration influence biological activity, and how can it be optimized?

Methodological Answer:

- Activity Correlation : Use enantiomerically pure samples (via chiral HPLC) in bioassays (e.g., enzyme inhibition). For example, the (1R,2S,3S,5R,6S,7S) configuration may enhance binding to hydrophobic enzyme pockets due to spatial alignment of the iodoquinoline and methyl groups .

- Optimization Strategies :

- Dynamic Kinetic Resolution : Employ chiral auxiliaries or catalysts during key steps (e.g., asymmetric hydrogenation) .

- Molecular Dynamics Simulations : Predict binding affinities of stereoisomers to target proteins (e.g., using AutoDock Vina) .

Advanced: How can contradictory results in reaction yields or regioselectivity be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Variable Screening : Test alternative solvents (e.g., THF vs. DMF), catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), and temperatures .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., deiodinated quinoline derivatives) .

- Regioselectivity Control : For iodination, adjust electronic effects via substituents (e.g., electron-donating groups at C-6 enhance C-3 iodination) .

Basic: What are critical solubility and stability considerations for in vitro assays?

Methodological Answer:

- Solubility : Prepare stock solutions in DMSO (≤10% v/v in final assays) due to low aqueous solubility. Confirm via dynamic light scattering (DLS) to detect aggregates .

- Stability :

- pH Sensitivity : Avoid buffers below pH 5 to prevent acid-catalyzed hydrolysis of the methoxy group .

- Light Protection : Shield from UV light to prevent iodoquinoline degradation .

Advanced: How to design experiments to study enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Use stopped-flow techniques to measure inhibition constants (Kᵢ) under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., cytochrome P450 isoforms) to resolve binding modes at 2.0 Å resolution .

Advanced: Which computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger’s Glide or AutoDock to screen against protein databases (e.g., PDB ID 4DQI for quinoline-binding enzymes) .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., His⁵⁰ in the active site) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Collect halogenated waste separately for incineration (per EPA guidelines) .

- Acute Toxicity Mitigation : In case of exposure, rinse skin with water for 15 minutes and seek medical attention (GHS Category 4 toxicity) .

Advanced: How can enantiomeric purity be improved during synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki couplings (≥90% ee) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid derivatives) .

Advanced: How to address discrepancies in analytical data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Validation Workflow :

- Collaborative Analysis : Cross-validate with X-ray crystallography if crystalline derivatives are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.